molecular formula C13H19N3S B5672042 1-ethyl-5-phenethyl-1,3,5-triazinane-2-thione

1-ethyl-5-phenethyl-1,3,5-triazinane-2-thione

Cat. No.: B5672042
M. Wt: 249.38 g/mol
InChI Key: VQYGELHMXOZDMK-UHFFFAOYSA-N
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Description

1-Ethyl-5-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound with the molecular formula C13H19N3S. It belongs to the class of 1,3,5-triazinanes, which are known for their diverse chemical properties and applications. This compound features a triazinane ring substituted with ethyl and phenethyl groups, and a thione functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. One common method includes the following steps:

    Formation of Intermediate: Reacting phenethylamine with carbon disulfide to form phenethyl isothiocyanate.

    Cyclization: The intermediate is then reacted with ethylamine and formaldehyde under controlled conditions to form the triazinane ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-phenethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-Ethyl-5-phenethyl-1,3,5-triazinane-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-ethyl-5-phenethyl-1,3,5-triazinane-2-thione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

  • 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione
  • 5-Ethyl-1-(phenylmethyl)-1,3,5-triazinane-2-thione

Comparison: 1-Ethyl-5-phenethyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. The presence of the phenethyl group, in particular, can enhance its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-ethyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-2-16-11-15(10-14-13(16)17)9-8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYGELHMXOZDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CN(CNC1=S)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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